1,1,1,2,2,3,3,4,4-Nonafluoro-7,7-diisocyanatoheptane
Beschreibung
1,1,1,2,2,3,3,4,4-Nonafluoro-7,7-diisocyanatoheptane is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and two isocyanate groups. This compound is of interest due to its unique chemical properties, which make it useful in various industrial and scientific applications.
Eigenschaften
CAS-Nummer |
306976-22-7 |
|---|---|
Molekularformel |
C9H5F9N2O2 |
Molekulargewicht |
344.13 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4-nonafluoro-7,7-diisocyanatoheptane |
InChI |
InChI=1S/C9H5F9N2O2/c10-6(11,2-1-5(19-3-21)20-4-22)7(12,13)8(14,15)9(16,17)18/h5H,1-2H2 |
InChI-Schlüssel |
OHPLOIJMWHYFKT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-7,7-diisocyanatoheptane typically involves the introduction of fluorine atoms and isocyanate groups into a heptane backbone. One common method involves the fluorination of heptane derivatives followed by the introduction of isocyanate groups through reactions with phosgene or other isocyanate precursors. Industrial production methods may involve electrochemical fluorination or other advanced techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
1,1,1,2,2,3,3,4,4-Nonafluoro-7,7-diisocyanatoheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the isocyanate groups into amines.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4,4-Nonafluoro-7,7-diisocyanatoheptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and other advanced materials.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for research purposes.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical imaging agents.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants due to its chemical stability and resistance to harsh conditions.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-7,7-diisocyanatoheptane involves its interaction with various molecular targets. The isocyanate groups can react with nucleophiles, such as amines and alcohols, forming stable urethane or urea linkages. The fluorine atoms contribute to the compound’s hydrophobicity and chemical stability, affecting its interactions with biological membranes and other molecular structures.
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,2,3,3,4,4-Nonafluoro-7,7-diisocyanatoheptane can be compared with other fluorinated isocyanates, such as:
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane: Similar in fluorination but contains an iodine atom instead of isocyanate groups.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane: Contains a methoxy group instead of isocyanate groups.
Nonafluorobutanesulfonyl fluoride: Contains a sulfonyl fluoride group, used as a sulfonylation reagent. The uniqueness of 1,1,1,2,2,3,3,4,4-Nonafluoro-7,7-diisocyanatoheptane lies in its combination of multiple fluorine atoms and reactive isocyanate groups, making it versatile for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
